2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
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Overview
Description
The compound contains several interesting functional groups, including a benzo[d][1,3]dioxole, a pyridazine ring, a thioether linkage, and a thiazole ring. These groups are common in many biologically active compounds and materials .
Molecular Structure Analysis
The presence of multiple aromatic rings (benzo[d][1,3]dioxole, pyridazine, and thiazole) suggests that the compound may have a planar structure. The sulfur atoms in the thioether and thiazole groups could potentially participate in chelation or coordination chemistry .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, pyridazine rings can participate in electrophilic substitution reactions, and thioethers can be oxidized to sulfoxides or sulfones .Physical and Chemical Properties Analysis
The compound’s physical and chemical properties would likely be influenced by its aromatic rings and polar functional groups. It might have a relatively high boiling point due to pi-stacking interactions between the aromatic rings .Scientific Research Applications
Antitumor Activity
Several compounds structurally related to 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide have been synthesized and evaluated for their potential antitumor activities. For instance, a study evaluated a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives for their antitumor activity against various human tumor cell lines, with some compounds exhibiting significant anticancer activity (Yurttaş et al., 2015). Another research synthesized and tested several novel 4-thiazolidinones with benzothiazole moiety for antitumor screening, finding compounds with anticancer activity on multiple cancer cell lines (Havrylyuk et al., 2010).
Biological Activity Evaluation
The biological activities of compounds containing the benzothiazole moiety have been extensively studied. For instance, N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized and evaluated for various biological activities including antioxidant, haemolytic, antibacterial, and urease inhibition activities. These compounds showed moderate to significant activities, with notable urease inhibition (Gull et al., 2016). Furthermore, benzothiazole derivatives have demonstrated potential antioxidant activity, suggesting their ability to inactivate reactive chemical species (Cabrera-Pérez et al., 2016).
Insecticidal and Antimicrobial Properties
Innovative heterocycles incorporating a thiadiazole moiety were synthesized and evaluated as insecticidal agents against the cotton leafworm, demonstrating the potential of such compounds in pest management (Fadda et al., 2017). Similarly, the synthesis of novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria (Bhoi et al., 2015).
Future Directions
Properties
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S2/c1-12-2-4-15-18(8-12)30-21(22-15)23-19(26)10-29-20-7-5-14(24-25-20)13-3-6-16-17(9-13)28-11-27-16/h2-9H,10-11H2,1H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRAVXXFTHAARW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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